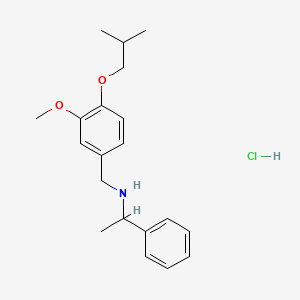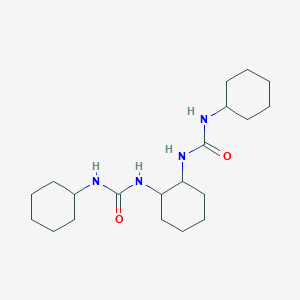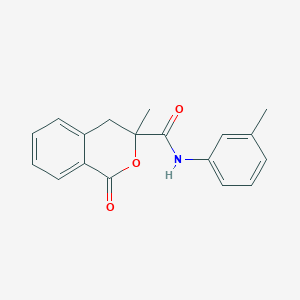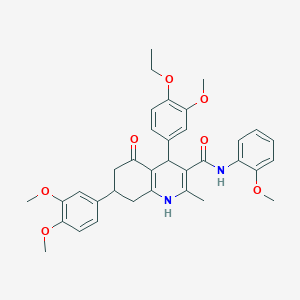![molecular formula C18H20N2O B4140496 2-[ethoxy(phenyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B4140496.png)
2-[ethoxy(phenyl)methyl]-1-ethyl-1H-benzimidazole
Vue d'ensemble
Description
2-[ethoxy(phenyl)methyl]-1-ethyl-1H-benzimidazole, commonly known as EPM, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EPM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 289.37 g/mol.
Mécanisme D'action
The mechanism of action of EPM is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis, protein synthesis, and enzyme activity. EPM has been shown to bind to DNA and disrupt its structure, leading to inhibition of DNA replication and transcription. In addition, EPM has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. EPM has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, EPM has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth and proliferation. EPM has also been reported to inhibit the activity of matrix metalloproteinases, enzymes involved in tumor invasion and metastasis. In addition, EPM has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EPM in lab experiments is its high purity and stability, which allows for accurate and reproducible results. EPM is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using EPM is its low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of EPM is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
Future research on EPM could focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies could investigate the potential therapeutic applications of EPM in other fields such as cardiovascular disease and autoimmune disorders. The development of more efficient synthesis methods and novel derivatives of EPM could also expand its potential applications in scientific research.
Applications De Recherche Scientifique
EPM has been extensively studied for its potential therapeutic applications in various fields such as cancer, infectious diseases, and neurological disorders. In cancer research, EPM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Studies have also demonstrated the antiviral activity of EPM against a broad range of viruses, including herpes simplex virus, dengue virus, and influenza virus. In addition, EPM has been investigated for its neuroprotective effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[ethoxy(phenyl)methyl]-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-20-16-13-9-8-12-15(16)19-18(20)17(21-4-2)14-10-6-5-7-11-14/h5-13,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVDXKOLDFPDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethoxy(phenyl)methyl]-1-ethyl-1H-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(1-adamantylacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4140423.png)
![2-[(1-adamantylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4140443.png)
![2-(4-fluorobenzyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140454.png)
![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4140459.png)



![N-{[4-allyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B4140474.png)
![N-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4140481.png)
![ethyl 1-hydroxy-3,5-dimethyl-9-(trifluoromethyl)-8-oxa-10-thia-6-azatricyclo[7.2.1.0~2,7~]dodeca-2,4,6-triene-11-carboxylate](/img/structure/B4140486.png)
![2-[3-({[2-(1H-imidazol-1-yl)benzyl]amino}methyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B4140499.png)
![1-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4140513.png)
![[2-(allyloxy)-5-chlorobenzyl]benzylamine hydrochloride](/img/structure/B4140516.png)